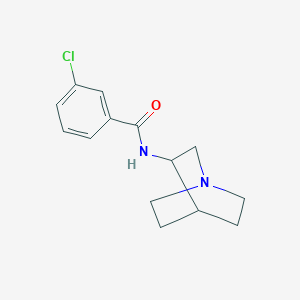

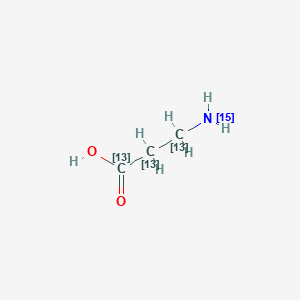

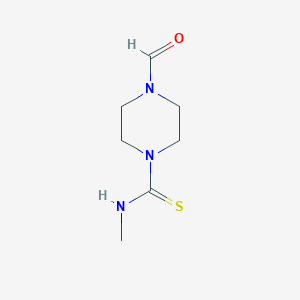

4-formyl-N-methylpiperazine-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperazine derivatives, including compounds similar to 4-formyl-N-methylpiperazine-1-carbothioamide, involves multi-step chemical reactions that yield various bioactive molecules. In studies, researchers have detailed methodologies for synthesizing piperazine derivatives, emphasizing the importance of selecting appropriate reactants and conditions to achieve the desired chemical structures with potential pharmacological activities (Jiang et al., 2007).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior and reactivity of compounds. X-ray crystallography and molecular modeling studies, such as those conducted on related piperazine derivatives, provide insight into the conformational preferences and molecular arrangements that could influence the compound's interactions and stability (Plazzi et al., 1997).

Chemical Reactions and Properties

Piperazine derivatives are known for their versatile chemical reactivity, enabling the formation of a wide range of compounds with varied biological activities. The reactivity of the thioamide group in 4-formyl-N-methylpiperazine-1-carbothioamide, for example, is a key factor in its chemical transformations and the synthesis of novel derivatives with potential therapeutic properties (Al-Mutairi et al., 2019).

Physical Properties Analysis

The physical properties of 4-formyl-N-methylpiperazine-1-carbothioamide, such as solubility, melting point, and stability, are critical for its application in different domains. These properties are influenced by the molecular structure and can be determined through various analytical techniques, including spectroscopy and thermal analysis, providing essential information for the compound's practical use and handling (Rehman et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds and stability under different conditions, are pivotal for the compound's applications in synthesis and material science. Studies on similar piperazine derivatives highlight the importance of understanding these chemical properties to exploit the compound's full potential in creating new materials or drugs with desired functionalities (Al-Abdullah et al., 2015).

properties

IUPAC Name |

4-formyl-N-methylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3OS/c1-8-7(12)10-4-2-9(6-11)3-5-10/h6H,2-5H2,1H3,(H,8,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHDHAVZJJCKSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N1CCN(CC1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397245 |

Source

|

| Record name | SBB062297 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-formyl-N-methylpiperazine-1-carbothioamide | |

CAS RN |

113049-34-6 |

Source

|

| Record name | SBB062297 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

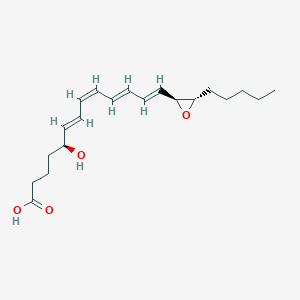

![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)

![7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine](/img/structure/B39056.png)